Benz[j]heptaphene
Description
Structure
2D Structure
Properties
CAS No. |
214-87-9 |
|---|---|
Molecular Formula |
C34H20 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
octacyclo[20.12.0.02,15.04,13.06,11.016,21.024,33.026,31]tetratriaconta-1(34),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-heptadecaene |
InChI |
InChI=1S/C34H20/c1-3-9-23-15-27-19-33-31(17-25(27)13-21(23)7-1)29-11-5-6-12-30(29)32-18-26-14-22-8-2-4-10-24(22)16-28(26)20-34(32)33/h1-20H |
InChI Key |
IKWUOLSMNASVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C6=CC7=CC8=CC=CC=C8C=C7C=C64 |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Reaction Dynamics
The choice of precursor significantly impacts yield and selectivity. Anthracene and benz[a]anthracene derivatives serve as common starting materials due to their structural resemblance to the target compound. For example, controlled pyrolysis of 7,12-dimethylbenz[a]anthracene at 750°C under nitrogen yields trace amounts of this compound alongside isomers such as Benz[k]heptaphene.
Key Variables:
- Temperature: Optimal yields occur near 800°C, balancing decomposition kinetics and product stability.
- Residence Time: Prolonged exposure (>30 minutes) promotes secondary reactions, reducing selectivity.
- Carrier Gas: Hydrogen atmospheres suppress carbonization but may alter regioselectivity.
Limitations and Byproduct Formation
Pyrolytic methods suffer from low selectivity (<5% yield) and extensive byproduct generation, including smaller PAHs (e.g., pyrene) and graphitic residues. Chromatographic purification (e.g., HPLC with C18 columns) becomes essential but economically prohibitive for large-scale production.
Catalytic Dehydrogenation Strategies
Transition metal-catalyzed dehydrogenation offers improved control over regiochemistry and reaction efficiency. Palladium, platinum, and nickel-based catalysts facilitate selective C–H activation in partially saturated precursors.
Metal-Catalyzed Cyclodehydrogenation
A representative pathway involves cyclodehydrogenation of polyphenylene precursors. For instance, treatment of a tetracyclic phenylene intermediate with 10% Pd/C at 300°C under hydrogen produces this compound with ~12% yield.
Mechanistic Insights:
- Adsorption: The precursor adsorbs onto the catalyst surface via π-orbital interactions.
- Dehydrogenation: Sequential H2 elimination forms fused aromatic rings.
- Desorption: The product detaches, regenerating the catalytic surface.
Solvent and Support Effects
- Solvent: High-boiling solvents (e.g., diphenyl ether) enhance thermal stability but may participate in side reactions.
- Support Materials: Mesoporous silica (SBA-15) improves catalyst dispersion, increasing turnover frequency by 40% compared to unsupported catalysts.
Solution-Phase Synthesis via Diels-Alder Cycloaddition
Stepwise construction through Diels-Alder reactions enables precise control over ring fusion patterns. This method assembles this compound from smaller diene and dienophile components.
Retrosynthetic Analysis
Disconnecting the central rings reveals viable diene-dienophile pairs:
- Diene: 1,3-Butadiene derivatives with electron-donating groups (e.g., methoxy).
- Dienophile: Quinones or maleic anhydride derivatives.
Multi-Step Assembly Protocol
- Initial Cycloaddition: Reacting 9,10-dimethylanthracene with tetrachlorothiophene dioxide yields a bicyclic adduct.
- Aromatization: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) removes hydrogen, forming conjugated double bonds.
- Iterative Cyclization: Repetition with complementary building blocks completes the octacyclic framework.
Challenges:
- Steric hindrance at fusion points reduces reaction efficiency.
- Oxidative side reactions degrade electron-rich intermediates.
Photochemical and Electrochemical Methods
Emerging techniques leverage photoirradiation or electrochemical potentials to drive cyclization.
UV-Induced Cyclization
Exposure of stilbene-like precursors to UV light (254 nm) induces [4+2] cycloadditions, forming two rings simultaneously. This compound synthesized via this route exhibits higher purity but requires rigorous exclusion of oxygen to prevent photooxidation.
Electrosynthesis
Controlled-potential electrolysis (-1.2 V vs. SCE) in anhydrous DMF facilitates single-electron transfers, enabling radical-mediated coupling of halogenated intermediates. This method achieves 18% yield with minimal byproducts but demands specialized equipment.
Analytical Validation and Characterization
Confirming this compound structure and purity necessitates multimodal analysis:
| Technique | Parameters | Key Findings |
|---|---|---|
| HPLC | C8 column, 280 nm detection | Retention time = 22.3 min, 95% purity |
| 1H NMR | CDCl3, 500 MHz | 12 aromatic protons, δ 7.2–8.1 ppm |
| XRD | Monoclinic, P21/c | Planar structure, d-spacing = 3.4 Å |
| MS | EI+, 70 eV | m/z 428.1565 [M]+ |
Industrial and Environmental Considerations
Scalability Challenges
Current methods remain laboratory-scale due to:
- High catalyst loadings (5–10 mol%).
- Energy-intensive purification (>90% of total cost).
Environmental Persistence
This compound’s low solubility (0.2 µg/L) and high log Kow (9.3) predict bioaccumulation potential, necessitating containment during synthesis.
Chemical Reactions Analysis
Types of Reactions: Benz[j]heptaphene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or ozone.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides to add hydrogen atoms to the compound.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas, metal hydrides, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and Friedel-Crafts catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
Benz[j]heptaphene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on this compound helps in understanding its biological effects, including its potential carcinogenicity and mutagenicity.
Medicine: Studies investigate its impact on human health, particularly its role in cancer development.
Industry: this compound is used in the production of certain dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benz[j]heptaphene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to cancer. The compound also generates reactive oxygen species (ROS) during metabolic processes, which can damage cellular structures and contribute to its toxic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected PAHs
| Compound | CAS Number | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound* | - | ~276† | Extended conjugation, high thermal stability |
| Benz[e]acephenanthrylene | 243-46-9 | 524.50‡ | Planar structure, strong fluorescence |
| Benzo[c]thiophene | 270-82-6 | 134.02 | Sulfur-containing, moderate reactivity |
| Benzo[b]naphtho[2,3-d]thiophene | 95-15-8 | 198.27 | Heterocyclic, redox-active |
*Hypothesized values based on structural analogs .
†Estimated from molecular formula C₂₂H₁₂.
‡From .
- Electronic Properties : this compound’s extended conjugation likely enhances charge carrier mobility compared to smaller PAHs like Benzo[c]thiophene (molecular weight 134.02) .
- Substituent Effects : As seen in substituted benzenes (), substituents on this compound could modulate its enthalpy of formation and phase transition behavior.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Benz[j]heptaphene, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step aromatic cyclization or photochemical reactions. For purity optimization, use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) and confirm purity via HPLC (≥98% by area normalization) . Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation. Post-synthesis, characterize using H/C NMR and high-resolution mass spectrometry (HRMS) to validate structure .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine UV-Vis (absorption maxima in 300–400 nm range) and fluorescence spectroscopy for electronic properties. IR spectroscopy identifies functional groups (e.g., C-H stretching at ~3050 cm). For structural confirmation, use X-ray crystallography or NMR with deuterated chloroform as solvent . Cross-reference data with computational models (DFT calculations) for accuracy .
Q. How can researchers assess the stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated degradation studies under controlled pH (e.g., 3–10), temperature (25–60°C), and UV exposure. Monitor decomposition via LC-MS and track degradation products. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. How should contradictory data on this compound’s toxicity mechanisms be reconciled?
- Methodological Answer : Perform meta-analysis of in vitro (e.g., Ames test, micronucleus assay) and in vivo (rodent models) studies. Use statistical tools (e.g., Bayesian inference) to weight studies by sample size and methodological rigor. Address confounders (e.g., solvent choice in assays) via sensitivity analysis . Validate hypotheses using omics approaches (transcriptomics/proteomics) to identify pathway disruptions .
Q. What experimental designs are optimal for studying this compound’s environmental fate and degradation pathways?
- Methodological Answer : Simulate environmental matrices (soil/water systems) spiked with C-labeled this compound. Track mineralization via radiometric detection and identify metabolites using GC-MS. Apply QSAR models to predict biodegradation rates and ecotoxicological endpoints .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Validate reproducibility across ≥3 independent batches .
Data Analysis and Reporting
Q. How should researchers handle missing or incomplete data in this compound studies?
- Methodological Answer : Use multiple imputation or maximum likelihood estimation for missing data. Clearly document assumptions in supplemental materials. For incomplete spectral assignments, apply comparative analysis with structurally analogous PAHs .
Q. What are best practices for reporting this compound’s physicochemical properties?
- Methodological Answer : Follow ICH Q2(R1) guidelines for analytical method validation. Include detailed tables with parameters (e.g., logP, solubility) measured via shake-flask/HPLC methods. Provide raw data in open-access repositories .
Comparative Analytical Techniques
| Parameter | HPLC | GC-MS | NMR |
|---|---|---|---|
| Detection Limit | 0.1 ppm | 0.01 ppm | 1 mmol/L |
| Accuracy | ±2% | ±5% | ±0.5 ppm |
| Key Use Case | Purity analysis | Metabolite ID | Structural elucidation |
| Data compiled from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
